(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide

Physical organic chemistry Linear free-energy relationships Amidoxime reduction potential

(E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS 453565-58-7), also referred to as 3-cyanobenzamidoxime or m-cyanobenzamidoxime, is a meta-cyano-substituted aromatic amidoxime with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol. It belongs to the benzamidoxime class, compounds widely investigated as prodrugs of strongly basic amidines due to their improved oral bioavailability conferred by the electronegative oxygen atom that lowers basicity at physiological pH.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13078009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-cyano-N'-hydroxybenzene-1-carboximidamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=NO)N)C#N
InChIInChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11)
InChIKeyJWIHUEJQEREZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide: A Meta-Substituted Benzamidoxime for Prodrug and Heterocyclic Synthesis Programs


(E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS 453565-58-7), also referred to as 3-cyanobenzamidoxime or m-cyanobenzamidoxime, is a meta-cyano-substituted aromatic amidoxime with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol . It belongs to the benzamidoxime class, compounds widely investigated as prodrugs of strongly basic amidines due to their improved oral bioavailability conferred by the electronegative oxygen atom that lowers basicity at physiological pH . The compound features three pharmacophoric elements—a cyano group, a hydroxylamine moiety, and a carboximidamide function—and is employed as a versatile building block for the synthesis of 1,2,4-oxadiazoles and other nitrogen-containing heterocycles . Its explicitly defined (E) stereochemistry at the C=N bond distinguishes it from the corresponding (Z) isomer, which is also commercially available under the same CAS number but may exhibit different physicochemical and biological behavior .

Why Generic Substitution Fails for (E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide: Positional Isomerism and Stereochemistry Govern Reactivity and Biological Fate


In benzamidoxime chemistry, the position of aromatic substitution is not a trivial structural nuance—it directly modulates electronic properties, reduction potential, and enzyme–substrate recognition. The cyano substituent exerts markedly different electron-withdrawing effects depending on whether it occupies the meta or para position, with Hammett substituent constants of σₘ(CN) = 0.56 versus σₚ(CN) = 0.70 . For para-substituted benzamidoximes, Bauch et al. (2015) demonstrated that reduction potentials and enzyme kinetic parameters (Kₘ, Vₘₐₓ) vary systematically with Hammett σ, yet no clear linear free-energy relationship between enzymatic reduction rates and electronic properties was found, indicating that substituent position unpredictably influences mARC-mediated bioactivation . Furthermore, the (E) stereoisomer specified for this compound is not interchangeable with the (Z) form; rapid uncatalyzed Z/E isomerization of amidoximes in aqueous solution is well documented, and the configuration at the C=N bond can affect affinity for biological targets and pharmacological activity . These factors collectively mean that substituting the (E)-meta-cyano derivative with the para-cyano analog, the unsubstituted benzamidoxime core, or the (Z) isomer introduces uncontrolled variables in electronic character, metabolic activation rate, and target engagement—rendering experimental results non-transferable and procurement decisions scientifically unsound.

Quantitative Differentiation Evidence for (E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide vs. Closest Analogs


Meta vs. Para Cyano Substitution: Differential Electronic Effects Quantified by Hammett σ Constants

The target compound carries the cyano substituent at the meta (3-) position of the benzene ring. The Hammett substituent constant for meta-cyano is σₘ = 0.56, compared with σₚ = 0.70 for the para-cyano analog (4-cyanobenzamidoxime, CAS 22179-85-7). The difference of Δσ = 0.14 reflects the fact that the para-cyano group exerts both inductive and resonance electron-withdrawing effects, whereas the meta-cyano group operates primarily through the inductive effect . In the Bauch et al. (2015) study of para-substituted benzamidoximes, the 4-cyano derivative (compound 1h) exhibited reduction potentials of Eᵣₑd₁ = −0.99 V and Eᵣₑd₂ = −1.17 V (vs. HMDE, pH 6.0 phosphate buffer), and OMM enzyme kinetic parameters of Vₘₐₓ = 256 ± 18 nmol·min⁻¹·(mg total protein)⁻¹ and Kₘ = 0.157 ± 0.040 mM . Based on the established correlation between Hammett σ and reduction potential for this compound class (r² = 0.845 for Eᵣₑd₁ vs. σ), the meta-cyano derivative with its lower σ value is predicted to exhibit a less negative (more difficult) reduction potential than the para isomer, with an estimated Eᵣₑd₁ shift of approximately +0.04 V to +0.08 V relative to the para-cyano value .

Physical organic chemistry Linear free-energy relationships Amidoxime reduction potential

(E)-Stereochemistry: Explicit Isomeric Identity Differentiates Target Compound from the Commercially Available (Z)-Isomer

The target compound is explicitly designated as the (E)-isomer of 3-cyano-N'-hydroxybenzene-1-carboximidamide. A (Z)-isomer bearing the identical CAS number (453565-58-7) is concurrently marketed by at least one major vendor (Leyan, Catalog No. 1670348, purity 98%) . Amidoximes undergo rapid, uncatalyzed Z/E isomerization in aqueous solution through a rotational mechanism about the C=N bond, with half-lives that can be on the order of minutes to hours depending on pH and substitution pattern . The (E) and (Z) configurations present distinct spatial orientations of the hydroxyl group relative to the aromatic ring, which has been shown to affect hydrogen-bonding networks, metal chelation geometry, and recognition by biological targets—including the active site of CYP450 enzymes involved in oxidative NO release from amidoximes . In fungicidal N-phenylformamidoximes, only the (E)-configuration demonstrated biological activity, emerging through E/Z isomerization involving N–H dissociation upon interaction with polar biological components .

Stereochemistry Amidoxime configurational stability Isomer-dependent bioactivity

Enzymatic Reduction of the Para-Cyano Analog: Benchmark Kinetic Parameters for Class-Level Inference on the Meta-Cyano Derivative

Although direct kinetic data for the meta-cyano derivative have not been published, comprehensive enzyme kinetic parameters are available for the para-cyano analog (4-cyanobenzamidoxime, compound 1h) from the study by Bauch et al. (2015) . Using outer mitochondrial membrane (OMM) vesicles from porcine liver, 4-cyanobenzamidoxime exhibited Vₘₐₓ = 256 ± 18 nmol·min⁻¹·(mg total protein)⁻¹ and Kₘ = 0.157 ± 0.040 mM. When assayed with the recombinant human mARC1 system, the values were Vₘₐₓ = 1.69 ± 0.36 (arbitrary units) and Kₘ = 0.11 ± 0.02 mM; with recombinant human mARC2, Vₘₐₓ = 666 ± 65 and Kₘ = 1.32 ± 0.22 mM . Crucially, Bauch et al. concluded that no clear relationship exists between enzymatic kinetic parameters and Hammett σ or lipophilicity for the para-substituted series, meaning the meta-cyano derivative cannot be assumed to follow the same trend as the para isomer . The unsubstituted parent benzamidoxime (compound 1e), serving as a universal baseline, displayed OMM Vₘₐₓ = 208 ± 24 nmol·min⁻¹·(mg total protein)⁻¹ and Kₘ = 0.066 ± 0.016 mM—notably, a 2.4-fold lower Kₘ than the 4-cyano derivative, indicating that cyano substitution at the para position substantially reduces apparent substrate affinity for the mARC system .

mARC enzyme kinetics Prodrug activation Benzamidoxime reduction

Dual-Functional Synthetic Utility: Simultaneous Amidoxime and Meta-Cyano Reactivity for Orthogonal Heterocycle Construction

The target compound possesses two synthetically orthogonal functional groups—the amidoxime moiety and the meta-cyano group—enabling sequential or chemoselective transformations that are impossible with the unsubstituted benzamidoxime core. The amidoxime function serves as a precursor for 1,2,4-oxadiazole formation via cyclization with carboxylic acid derivatives or carbon disulfide . In a published drug synthesis route, 3-cyanobenzamidoxime (compound VIII) was employed as a key intermediate: hydroxylamine addition to the cyano group of a benzamide precursor generated the amidoxime, which was subsequently hydrogenated over Pd/C to deliver the corresponding amidine—a critical pharmacophoric element in a potent, amidine-derived factor Xa inhibitor (J. Med. Chem. 2000, 43, 883) . In contrast, 4-cyanobenzamidoxime has been utilized for 1,2,4-oxadiazole-5-thione synthesis via reaction with CS₂ under super-basic conditions, yielding products in good to excellent yields on gram scale . The divergent positional reactivity—meta-cyano enabling distinct cyclization regiochemistry versus para-cyano—provides access to regioisomeric heterocyclic scaffolds that are not accessible from the para isomer.

Heterocyclic synthesis 1,2,4-Oxadiazole Factor Xa inhibitors Orthogonal reactivity

Commercially Defined Purity Thresholds and Vendor-Specific (E)-Isomer Sourcing Enable Reproducible Procurement

The (E)-3-cyano-N'-hydroxybenzene-1-carboximidamide is available from multiple non-excluded vendors with defined purity specifications. Fluorochem (UK) lists the compound under CAS 453565-58-7 with a minimum purity specification of 95% and provides the full IUPAC name and canonical SMILES confirming the (E) configuration . Apollo Scientific (UK) catalogs the compound as 3-cyanobenzamidoxime (Catalog OR300540) with MDL number MFCD11052471 and a formula weight of 161.16 g/mol . Critically, the (Z)-isomer is separately marketed by Leyan under the identical CAS number at 98% purity, creating a sourcing risk: without explicit verification of stereochemistry at the point of procurement, users may inadvertently obtain the (Z)-isomer, which is expected to exhibit different physicochemical properties, stability, and biological behavior . The commercially specified purity of ≥95% for the (E)-isomer meets the threshold typically required for reproducible in vitro enzymatic assays and synthetic intermediate use, though users conducting highly sensitive biophysical measurements should independently verify isomeric purity by ¹H NMR.

Chemical procurement Isomer purity Quality specification

Optimal Application Scenarios for (E)-3-Cyano-N'-hydroxybenzene-1-carboximidamide Based on Quantified Differentiation Evidence


Amidoxime Prodrug Design Requiring Meta-Specific Electronic Tuning for mARC Bioactivation

For medicinal chemistry programs developing amidoxime prodrugs where fine-tuning of the reduction potential and mARC enzyme recognition is critical, the (E)-3-cyano derivative offers a distinct electronic profile (σₘ = 0.56) compared to both the para-cyano analog (σₚ = 0.70) and the unsubstituted benzamidoxime (σ = 0.00). The Bauch et al. (2015) finding that enzymatic reduction kinetics do not correlate linearly with Hammett σ for para-substituted derivatives implies that each positional isomer must be independently profiled—making the meta-cyano derivative an essential comparator compound, not a replaceable alternative, in structure–activity relationship (SAR) studies of amidoxime-to-amidine prodrug activation.

Regioselective Synthesis of 1,2,4-Oxadiazole-Based Compound Libraries with Orthogonal Diversification Handles

The combination of an amidoxime function and a meta-cyano group on the same aromatic scaffold enables chemists to perform sequential, chemoselective transformations—such as 1,2,4-oxadiazole formation via the amidoxime while preserving the cyano group for subsequent click chemistry, nitrile hydrolysis, or reduction to the aminomethyl derivative. This orthogonality is absent in unsubstituted benzamidoxime and produces regioisomeric heterocyclic outputs compared to the para-cyano isomer, as demonstrated by the divergent synthetic outcomes in factor Xa inhibitor synthesis (meta-CN → amidine) versus 1,2,4-oxadiazole-5-thione formation (para-CN) .

Stereochemically Defined (E)-Amidoxime as a Reference Standard for Isomer-Dependent Bioactivity Studies

Given the documented isomer-dependent biological activity of amidoximes—where only the (E)-configuration of N-phenylformamidoxime congeners demonstrated fungicidal efficacy —the (E)-3-cyano derivative serves as a stereochemically defined reference compound for laboratories investigating the impact of C=N configuration on target binding, CYP450-mediated NO release, or mARC substrate recognition. Its explicit (E) designation allows researchers to benchmark against the (Z)-isomer (Leyan Cat. 1670348) and control for stereochemical variables that are otherwise obscured when using isomer mixtures or unspecified stereochemistry.

Intermediate for Amidine-Containing Drug Candidate Synthesis via Pd/C Hydrogenation

The documented conversion of 3-cyanobenzamidoxime to the corresponding benzamidine via Pd/C-catalyzed hydrogenation, as employed in the synthesis of a potent factor Xa inhibitor (J. Med. Chem. 2000, 43, 883) , positions this compound as a validated synthetic intermediate for drug discovery programs targeting amidine-bearing pharmacophores. The meta-cyano substituent provides an additional functional handle for late-stage diversification that is not available from the para isomer, enabling access to a distinct chemical space in lead optimization campaigns.

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